Cas no 2138140-39-1 (tert-butyl 3-amino-5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate)

tert-butyl 3-amino-5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-amino-5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- EN300-743325
- 2138140-39-1
-
- インチ: 1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-7-9(5-10(16)8-19)11-6-17-12(15)18(11)4/h5-6,10H,7-8,16H2,1-4H3
- InChIKey: GABHKQSIJUBDGL-UHFFFAOYSA-N
- SMILES: ClC1=NC=C(C2=CC(CN(C(=O)OC(C)(C)C)C2)N)N1C
計算された属性
- 精确分子量: 312.1353036g/mol
- 同位素质量: 312.1353036g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 435
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 73.4Ų
tert-butyl 3-amino-5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-743325-5.0g |
tert-butyl 3-amino-5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
2138140-39-1 | 95% | 5.0g |
$6339.0 | 2024-05-24 | |
Enamine | EN300-743325-2.5g |
tert-butyl 3-amino-5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
2138140-39-1 | 95% | 2.5g |
$4286.0 | 2024-05-24 | |
Enamine | EN300-743325-0.1g |
tert-butyl 3-amino-5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
2138140-39-1 | 95% | 0.1g |
$1923.0 | 2024-05-24 | |
Enamine | EN300-743325-10.0g |
tert-butyl 3-amino-5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
2138140-39-1 | 95% | 10.0g |
$9400.0 | 2024-05-24 | |
Enamine | EN300-743325-0.05g |
tert-butyl 3-amino-5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
2138140-39-1 | 95% | 0.05g |
$1836.0 | 2024-05-24 | |
Enamine | EN300-743325-1.0g |
tert-butyl 3-amino-5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
2138140-39-1 | 95% | 1.0g |
$2186.0 | 2024-05-24 | |
Enamine | EN300-743325-0.25g |
tert-butyl 3-amino-5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
2138140-39-1 | 95% | 0.25g |
$2011.0 | 2024-05-24 | |
Enamine | EN300-743325-0.5g |
tert-butyl 3-amino-5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate |
2138140-39-1 | 95% | 0.5g |
$2098.0 | 2024-05-24 |
tert-butyl 3-amino-5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate 関連文献
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
tert-butyl 3-amino-5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylateに関する追加情報
Research Brief on tert-butyl 3-amino-5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS: 2138140-39-1)
The compound tert-butyl 3-amino-5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS: 2138140-39-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a key intermediate in the synthesis of biologically active molecules. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, applications, and pharmacological relevance.
Recent studies have highlighted the role of this compound as a versatile building block in the development of novel therapeutic agents. Its unique structural features, including the imidazole and tetrahydropyridine moieties, make it a valuable scaffold for drug discovery. Researchers have successfully utilized this compound in the synthesis of small-molecule inhibitors targeting various enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases.
One of the most notable applications of tert-butyl 3-amino-5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is in the development of kinase inhibitors. Kinases play a critical role in cell signaling pathways, and their dysregulation is often associated with pathological conditions. Recent publications have demonstrated the efficacy of derivatives of this compound in selectively inhibiting specific kinases, offering promising avenues for targeted therapy.
In addition to its role in kinase inhibition, this compound has also been explored for its potential in modulating immune responses. Preclinical studies have shown that certain derivatives exhibit immunomodulatory properties, making them candidates for the treatment of autoimmune diseases and chronic inflammatory conditions. The chloro and methyl substituents on the imidazole ring are believed to contribute to the compound's ability to interact with immune-related targets.
The synthesis of tert-butyl 3-amino-5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate has been optimized in recent years to improve yield and purity. Advanced techniques such as flow chemistry and microwave-assisted synthesis have been employed to streamline the production process, ensuring scalability for industrial applications. These advancements have facilitated the compound's integration into high-throughput screening campaigns and combinatorial chemistry libraries.
Despite its promising applications, challenges remain in the development of this compound and its derivatives. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed to fully realize its therapeutic potential. Ongoing research is focused on structural modifications and formulation strategies to overcome these limitations.
In conclusion, tert-butyl 3-amino-5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate represents a valuable tool in medicinal chemistry, with diverse applications in drug discovery and development. Continued exploration of its pharmacological properties and optimization of its synthetic routes will likely yield further breakthroughs in the coming years. Researchers and industry professionals are encouraged to stay abreast of the latest developments in this area to leverage its full potential.
2138140-39-1 (tert-butyl 3-amino-5-(2-chloro-1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate) Related Products
- 2228721-57-9(1-(4-cyclopropylphenyl)cyclopropylmethanol)
- 610753-45-2(3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate)
- 1021213-44-4(N-(3-chloro-4-fluorophenyl)-5-[(4-fluorophenyl)methoxy]-4-oxo-1,4-dihydropyridine-2-carboxamide)
- 2229249-32-3(5-cyclopropylhexan-1-amine)
- 2172077-87-9(2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylmorpholin-3-yl}acetic acid)
- 2200108-68-3(5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole)
- 2229257-61-6(4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline)
- 1546168-16-4(2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine)
- 1806036-37-2(2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine)
- 2680687-41-4(tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate)




